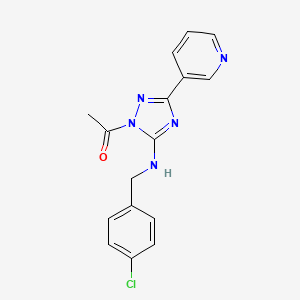
1-acetyl-N-(4-chlorobenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-(4-chlorobenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C16H14ClN5O and its molecular weight is 327.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.0886878 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Derivative Formation
- Acylation and Efficient Synthesis of Triazole Derivatives : 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines are synthesized using cyanoacetylation reactions of amines including triazoles, followed by cyclization of the formed cyanoacetamides. This method can potentially be applied to synthesize derivatives of 1-acetyl-N-(4-chlorobenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine (Ibrahim et al., 2011).
Molecular and Chemical Properties
- Cyclization and Tricyclic Derivative Formation : Research shows the possibility of cyclization using cyclic amidine as a precursor, leading to the synthesis of tricyclic pyrimidines and triazines. This technique might be relevant for creating complex structures based on this compound (El‐Sayed, 2017).
Potential Biological Activities
Antibacterial Activities : A multicomponent reaction involving 3-aminopyrazol-5-ones and other components led to novel heterocyclic products. Some of these products demonstrated notable antibacterial activities, suggesting potential biological applications for similar triazole compounds (Frolova et al., 2011).
Antimicrobial and Antitubercular Activities : A study involving the synthesis of thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole revealed compounds with significant antimicrobial and antitubercular activities, which can be an insight into the potential biological activities of this compound (Dave et al., 2007).
Chemical Reactions and Synthesis Methods
Synthesis of Hybrid Derivatives : The synthesis of novel pyridine and fused pyridine derivatives, starting from related compounds, resulted in hybrid derivatives showing antimicrobial and antioxidant activity. These methods could be adapted for the synthesis of derivatives of this compound (Flefel et al., 2018).
Inline Reaction Monitoring in Acetylation : A study on the acetylation of benzyl alcohol using amine catalysts like pyridine could provide insights into the reaction mechanisms and kinetics relevant to similar acetylation reactions in triazole compounds (de Vries et al., 2019).
Enaminones as Building Blocks : Enaminones were used to synthesize substituted pyrazoles with antitumor and antimicrobial activities. This process could be relevant for synthesizing bioactive derivatives of this compound (Riyadh, 2011).
Arylsulfonylation and Synthesis Methodology : Research on arylsulfonylation of 1-acetyl-3,5-diamino-1,2,4-triazole with arylsulfonyl chlorides in pyridine can offer a new method for synthesizing N-(5-amino-1H-1,2,4-triazol-3-yl)arylsulfonamides, which might be applicable to this compound (Chernyshov et al., 2011).
特性
IUPAC Name |
1-[5-[(4-chlorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-11(23)22-16(19-9-12-4-6-14(17)7-5-12)20-15(21-22)13-3-2-8-18-10-13/h2-8,10H,9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSKKONKENTHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=NC(=N1)C2=CN=CC=C2)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B5569915.png)
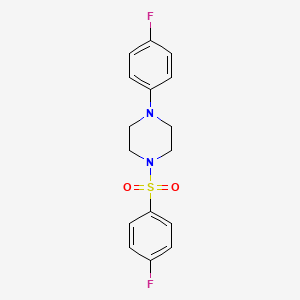
![2-methyl-4-[3-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5569922.png)
![methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5569924.png)
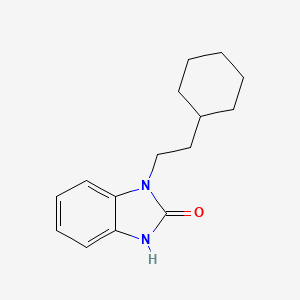
![4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5569930.png)

![N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)
![8-fluoro-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-quinolinecarboxamide](/img/structure/B5569955.png)
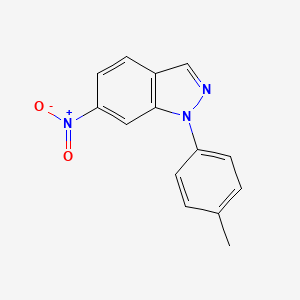
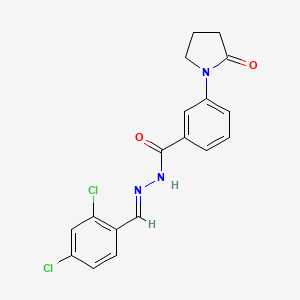
![N-(3-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569976.png)
![3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5570006.png)
![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5570014.png)
